molecular formula C13H20O3S B12600213 Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate CAS No. 646517-86-4

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate

Cat. No.: B12600213
CAS No.: 646517-86-4
M. Wt: 256.36 g/mol
InChI Key: LOPWOJSSKTYHLD-UHFFFAOYSA-N
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Description

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate is an organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an acetylsulfanyl group and a methylocta-3,5-dienoate moiety Esters are widely known for their pleasant aromas and are commonly used in the fragrance and flavor industries

Preparation Methods

The synthesis of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate can be achieved through several synthetic routes. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. Another method involves the transesterification of β-keto esters, which allows for the selective modification of ester groups . Industrial production methods often utilize catalysts such as silica or SAFI to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The compound can also participate in nucleophilic substitution reactions, where the acetylsulfanyl group is replaced by other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ester can yield the corresponding alcohol, while oxidation can produce carboxylic acids .

Scientific Research Applications

Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme-catalyzed reactions involving estersAdditionally, it is used in the fragrance and flavor industries to create specific aromas and flavors .

Mechanism of Action

The mechanism of action of Ethyl 2-(acetylsulfanyl)-2-methylocta-3,5-dienoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to produce the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The acetylsulfanyl group can also interact with thiol groups in proteins, potentially affecting their function .

Properties

CAS No.

646517-86-4

Molecular Formula

C13H20O3S

Molecular Weight

256.36 g/mol

IUPAC Name

ethyl 2-acetylsulfanyl-2-methylocta-3,5-dienoate

InChI

InChI=1S/C13H20O3S/c1-5-7-8-9-10-13(4,17-11(3)14)12(15)16-6-2/h7-10H,5-6H2,1-4H3

InChI Key

LOPWOJSSKTYHLD-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CC(C)(C(=O)OCC)SC(=O)C

Origin of Product

United States

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